molecular formula C15H22N6O2 B2963662 Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 2034367-36-5

Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B2963662
CAS No.: 2034367-36-5
M. Wt: 318.381
InChI Key: VRSNREAVDSCKOR-UHFFFAOYSA-N
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Description

Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolopyridazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the triazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridazine derivative

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazolopyridazine core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its biological activity suggests that it may be useful in treating diseases such as infections, cancer, and inflammation.

Industry: In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable tool in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl) acetate derivatives: These compounds are also used in cancer treatment and share structural similarities with the triazolopyridazine core.

  • 4-[1,2,4]Triazolo[4,3-b]pyridazin-6-yl-piperazine-1-carboxylic acid tert-butyl ester: This compound is structurally related and may have similar biological activities.

Uniqueness: Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate stands out due to its specific substitution pattern and the presence of the pyrrolidin-1-yl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

tert-butyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-15(2,3)23-14(22)16-10-13-18-17-11-6-7-12(19-21(11)13)20-8-4-5-9-20/h6-7H,4-5,8-10H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSNREAVDSCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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